molecular formula C6H13N3 B14217594 2,5,8-Triazaspiro[3.5]nonane CAS No. 792921-02-9

2,5,8-Triazaspiro[3.5]nonane

Cat. No.: B14217594
CAS No.: 792921-02-9
M. Wt: 127.19 g/mol
InChI Key: MCXKMAHHKNHQNL-UHFFFAOYSA-N
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Description

2,5,8-Triazaspiro[3.5]nonane is a chemical compound with the molecular formula C6H13N3 and a molecular weight of 127.19 g/mol . This compound is characterized by a spirocyclic structure containing three nitrogen atoms, which makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8-Triazaspiro[3.5]nonane can be achieved through several methods. One common approach involves the reaction of appropriate amines with cyclic ketones under controlled conditions. For example, tert-butyl-9-oxygenide-2,5,8-triazaspiro[3.5]nonane-2-carboxylate can be synthesized through a series of reactions involving tert-butyl esters and amines .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthesis typically involves scalable reactions that can be optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5,8-Triazaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

2,5,8-Triazaspiro[3.5]nonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,8-Triazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), which plays a role in the regulation of endocannabinoid signaling .

Comparison with Similar Compounds

  • 1,3,7-Triazaspiro[4.4]nonane-2,4-dione
  • 1,4,9-Triazaspiro[5.5]undecan-2-one
  • 7-azaspiro[3.5]nonane

Comparison: 2,5,8-Triazaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of three nitrogen atoms. This configuration imparts distinct chemical and biological properties compared to other similar compounds. For instance, 1,3,7-Triazaspiro[4.4]nonane-2,4-dione has been studied for its antimicrobial activity, while 1,4,9-Triazaspiro[5.5]undecan-2-one is known for its selective inhibition of certain enzymes .

Properties

CAS No.

792921-02-9

Molecular Formula

C6H13N3

Molecular Weight

127.19 g/mol

IUPAC Name

2,5,8-triazaspiro[3.5]nonane

InChI

InChI=1S/C6H13N3/c1-2-9-6(3-7-1)4-8-5-6/h7-9H,1-5H2

InChI Key

MCXKMAHHKNHQNL-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CN1)CNC2

Origin of Product

United States

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